Ethidimuron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3S2/c1-4-16(13,14)7-10-9-6(15-7)11(3)5(12)8-2/h4H2,1-3H3,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCSOWTADCKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)N(C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035005 | |
| Record name | Ethidimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30043-49-3 | |
| Record name | Ethidimuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30043-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethidimuron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030043493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethidimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-ethylsulphonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHIDIMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MC4836A60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory of Ethidimuron in Herbicide Development
The development of Ethidimuron is situated within the broader context of herbicide innovation that occurred in the decades following World War II. This era saw a significant increase in the discovery and application of synthetic chemical herbicides to improve agricultural productivity by controlling unwanted vegetation.
This compound, a substituted urea (B33335) herbicide, was developed by Bayer AG. caws.org.nz It belongs to the thiadiazolylurea chemical class. herts.ac.uk The compound was first reported in 1973. herts.ac.ukherts.ac.uk Its primary application was for total vegetation control in non-crop areas such as industrial sites, railways, and rights-of-way. herts.ac.uk
The impetus for the development of new herbicides like this compound stemmed from the challenges posed by existing weed control methods. A significant issue was the emergence of weed species resistant to the herbicides that were in widespread use. caws.org.nz The continuous application of the same herbicides led to the selection of resistant biotypes, diminishing the effectiveness of these chemicals over time. This created a demand for new active ingredients with different modes of action or different efficacy spectrums.
This compound was developed to address the need for broad-spectrum, long-lasting weed control. caws.org.nz Research and development efforts focused on creating a herbicide that could effectively manage a wide range of both broadleaf and grass weeds. Australia-wide tests for this compound commenced in 1972, with the initial goals of determining its effectiveness on common weed species and the duration of its pre-emergence control. caws.org.nz These trials demonstrated its capability for long-term vegetation prevention. caws.org.nz
This compound was marketed under trade names such as Ustilan and Novorail. herts.ac.uk However, its use has declined in recent decades, and it is no longer approved for use in some regions, including Great Britain and the European Union. herts.ac.uk
| Key Milestone | Year | Description |
| Australia-wide tests begin | 1972 | Evaluation of post-emergence susceptibility of common weeds and longevity of pre-emergence effect. caws.org.nz |
| First Reported | 1973 | The chemical compound this compound is first documented in scientific literature. herts.ac.ukherts.ac.uk |
Molecular and Physiological Mechanisms of Ethidimuron Action in Plants
Herbicidal Efficacy and Phytotoxicity Manifestations of Ethidimuron
This compound functions as a non-selective herbicide, meaning it can affect a broad range of plant species. It was historically applied for total vegetation control in non-crop areas. herts.ac.uk The term "phytotoxicity" describes the capacity of a compound to induce temporary or lasting damage to plants. eppo.int
The primary mechanism by which this compound disrupts plant growth and development is through the inhibition of photosynthesis at Photosystem II (PSII). herts.ac.ukwssa.net Photosynthesis is a vital process for plant survival, converting light energy into chemical energy. wssa.net By inhibiting this process, this compound prevents the plant from producing the necessary energy and building blocks for growth. Herbicides, in general, can block or inhibit critical processes such as cell wall and membrane production, and pigment synthesis, all of which are essential for normal plant development. wisc.edu
Biochemical Target Site Elucidation for this compound
The specific biochemical target site for this compound has been identified as Photosystem II (PSII). herts.ac.uk
As a urea (B33335) herbicide, this compound acts as a PSII inhibitor. herts.ac.uk PSII inhibitors exert their effect by binding to a specific protein within the Photosystem II complex. wssa.net This binding event blocks the electron transport chain from quinone A (QA) to quinone B (QB), thereby halting carbon dioxide (CO2) fixation and the subsequent production of adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH2), both of which are crucial for plant growth and metabolic functions. wssa.net this compound is recognized as one of several compounds that function through this PSII inhibitory mechanism. google.com
The inhibition of Photosystem II by this compound directly perturbs the fundamental photosynthetic metabolic pathway. wssa.net This disruption has cascading effects throughout the plant's metabolism. The inability to reoxidize QA leads to the accumulation of excited chlorophyll (B73375) states, specifically triplet state chlorophyll. wssa.net This triplet chlorophyll can then interact with ground state oxygen, resulting in the formation of highly reactive singlet oxygen. wssa.net Singlet oxygen, a type of reactive oxygen species (ROS), initiates a chain reaction of lipid peroxidation, damaging cellular membranes. wssa.netnih.gov Herbicides, in general, are known to induce stress in plants, which often manifests as an increase in the production of various ROS. nih.gov
The biochemical perturbations caused by this compound, particularly the inhibition of photosynthesis and the subsequent generation of reactive oxygen species, lead to severe downstream physiological consequences. The oxidative stress and damage to cellular components, including vital cell membranes, contribute directly to the visual phytotoxicity symptoms observed in affected plants, such as chlorosis and necrosis. researchgate.netwssa.netnih.gov Ultimately, the disruption of these primary metabolic pathways, which are essential for plant growth and survival, results in the catastrophic decline and death of susceptible plant species. wisc.edunih.gov
Environmental Dynamics and Biogeochemical Cycling of Ethidimuron
Environmental Persistence and Degradation Kinetics of Ethidimuron
The environmental persistence of this compound is a key factor in assessing its potential long-term presence and movement in ecosystems. Its degradation kinetics vary depending on the environmental matrix, with soil and aqueous systems exhibiting distinct characteristics.
This compound Residence Time and Transformation in Soil Matrices
This compound demonstrates considerable persistence in soil matrices. Studies indicate that this compound exhibits a much higher environmental persistence in soils when compared to other herbicides like methabenzthiazuron (B33166) (MBT). researchgate.net The proposed environmental half-lives (DT50) for this compound in soil range broadly from 162 to 2,059 days. researchgate.net More specific field-based studies have reported a dissipation half-life of 870 days for the parent this compound compound. researchgate.net Another assessment estimated the half-life of this compound in soil to be approximately 2.6 years, equivalent to about 949 days. researchgate.net
Long-term field experiments conducted over 9 to 17 years using lysimeters revealed that 19% of the total initially applied this compound activity remained in the 0-10 cm soil depth. researchgate.net The degradation of pesticides in soil, including this compound, can be influenced by both biological (biodegradation) and physicochemical processes. google.com Microbial activity plays a significant role in the degradation of herbicides within the soil profile, and soil properties, such as organic matter content, can impact their persistence, with lower organic matter content potentially leading to greater persistence. mdpi.com
Table 1: this compound Half-Lives in Soil Matrices
| Environmental Setting | Half-Life (DT50) | Reference |
| Environmental (Proposed) | 162 to 2,059 days | researchgate.net |
| Field-based Dissipation | 870 days | researchgate.net |
| Field (Approximate) | ~2.6 years (949 days) | researchgate.net |
This compound Fate in Aqueous Systems
The fate of this compound in aqueous systems is influenced by its intrinsic physicochemical properties and various environmental processes. This compound exhibits a higher water solubility, reported as 3.0 g/L at 20°C, compared to compounds like methabenzthiazuron (0.059 g/L). researchgate.net
In general, the fate of organic pollutants in aqueous environments is determined by diverse processes, including chemical degradation, physical phase transfer, and dilution or dispersion. dtic.mil Photochemical processes, such as aqueous photolysis, are important in determining the fate of organic pollutants in water, representing the rate of chemical decomposition induced by light. herts.ac.ukcabidigitallibrary.org Similarly, aqueous hydrolysis, which is the chemical decomposition induced by water, is another significant abiotic pathway in aquatic environments. herts.ac.ukcabidigitallibrary.org While these general principles apply to this compound, specific quantitative data, such as aqueous photolysis or hydrolysis half-lives (DT50 values) directly attributed to this compound, were not explicitly detailed in the provided research findings.
Characterization of this compound Degradation Pathways and Metabolites
Understanding the specific degradation pathways of this compound is essential for predicting its environmental behavior and the potential formation of transformation products.
Abiotic Degradation Processes of this compound
Abiotic degradation refers to the non-biological breakdown of chemical compounds in the environment. For organic compounds like this compound, two principal abiotic pathways are photolytic reactions and hydrolytic reactions. cabidigitallibrary.orgnih.gov These processes can significantly contribute to the natural attenuation of pollutants. nih.gov
Photolysis is a light- or photo-induced cleavage of a chemical bond within a molecule. mdpi.com This process primarily occurs at the surface of water and soil, where the compound is exposed to light or other radiant energy. cabidigitallibrary.orgmdpi.com Direct photolysis occurs when the compound itself absorbs light, initiating a transformation process that breaks chemical bonds. mdpi.com Research on the degradation of this compound, alongside methabenzthiazuron, in soil has identified photolysis as a relevant degradation mechanism. nih.gov However, specific details regarding the identified photolytic transformation products of this compound or their detailed kinetics were not explicitly provided in the available information.
Hydrolytic cleavage, or hydrolysis, is a chemical decomposition process induced by water. herts.ac.ukcabidigitallibrary.org This abiotic reaction requires the presence of free water to proceed. cabidigitallibrary.org In the context of pesticides, hydrolysis is a physicochemical process that contributes to their degradation in the environment. google.com While hydrolysis is recognized as a fundamental abiotic degradation pathway for organic compounds in aqueous environments, specific details on the hydrolytic cleavage products of this compound or its precise hydrolytic kinetics were not explicitly outlined in the provided search results.
Biotic Degradation Mechanisms of this compound
Biotic degradation refers to the breakdown of organic substances by living organisms, primarily microorganisms, through enzymatic processes. invivochem.cnherts.ac.uk This process typically involves stages such as biofilm formation, depolymerization into smaller molecules, bioassimilation, and mineralization, ultimately leading to the reduction of the compound to simpler forms like CO2 and H2O under aerobic conditions. invivochem.cnherts.ac.uk
Microbial Biodegradation of this compound in Environmental Compartments
Microbial degradation is a key pathway for the breakdown of many organic pollutants in soil and other environmental compartments. epa.govherts.ac.uk However, for this compound, studies indicate that its microbial degradation in soil is notably limited. nih.gov This contributes to its relatively high environmental persistence in soils compared to other herbicides like methabenzthiazuron. nih.gov
Despite the general importance of microbial consortia in degrading complex organic pollutants due to their synergistic metabolic capabilities, specific microbial isolates or consortia highly efficient in degrading this compound have not been widely reported in the literature. herts.ac.uk Research suggests that the microbial degradation of this compound in soil is very limited, even after long-term environmental aging. nih.gov This contrasts with compounds like methabenzthiazuron, which has been found to be biodegradable by microorganisms and isolated strains. nih.gov
The enzymatic degradation of organic compounds typically involves extracellular enzymes secreted by microorganisms that break down larger molecules into smaller, assimilable units. These enzymes facilitate various reactions, including hydrolysis, oxidation, and hydroxylation. Given the limited microbial degradation observed for this compound, detailed information on specific enzymatic systems facilitating its biodegradation is scarce. This suggests that the necessary enzymatic machinery for efficient breakdown may not be prevalent or highly active in typical environmental microbial communities.
The environmental half-lives proposed for this compound range from 162 to 2,059 days, significantly longer than those for more biodegradable compounds like methabenzthiazuron (approximately 24 to 230 days). nih.gov This persistence is attributed to its low biodegradability, despite its higher water solubility compared to methabenzthiazuron. nih.gov
Plant Metabolism of this compound
This compound is a urea (B33335) herbicide, a class known to inhibit photosynthesis at photosystem II. nih.gov Herbicides, in general, interfere with plant metabolism, affecting processes such as protein synthesis, cell division, and nutrient transportation. Plants typically lack mechanisms to control the concentrations of these "imposters." While some herbicides can move systemically within the plant from leaves to sites of metabolic activity like meristems, leading to growth cessation and distorted new growth, detailed metabolic pathways for this compound within specific plant species are not extensively documented in the provided information. Metabolic degradation of active principles in plants can sometimes be slow or limited.
This compound Transport and Mobility in Agroecosystems
The transport and mobility of pesticides in agroecosystems are largely determined by their intrinsic properties, such as water solubility and adsorption affinity to soil, as well as soil attributes and environmental conditions. nih.gov this compound is characterized by relatively high water solubility (3.0 g L−1 at 20°C) and a low adsorption affinity to soils. These properties suggest a potential for mobility within the soil profile.
Studies involving 14C-labeled this compound residues in soils aged under environmental conditions for long periods (9–17 years) have shown that a significant fraction of the residual 14C activity remains in the upper soil layers (0–10 cm depth). nih.gov However, dry-wet cycles can significantly increase the release of 14C activity of this compound in water extracts of previously dried soil compared to constantly moistened soil. For instance, after 20 successive dry-wet cycles, the extracted 14C activity accounted for 44% of the total residual 14C activity in this compound soil samples, compared to 16% in constantly moistened soil. This increased release is attributed to the disruption of soil aggregates, which facilitates the remobilization of entrapped pesticide molecules.
Leaching studies have indicated that this compound can be found in leachate, with reported annual average leachate concentrations from lysimeter and field studies. This leaching can be influenced by preferential flow paths in the soil. The mobility of this compound, influenced by its water solubility and the dynamics of soil moisture, highlights its potential for transport within agroecosystems, including movement to deeper soil layers and potentially groundwater. nih.gov
Adsorption and Desorption Characteristics of this compound in Soil
Adsorption and desorption are critical processes that govern the availability and mobility of pesticides in soil. This compound exhibits a low adsorption affinity to soils. wikipedia.orgherts.ac.uk This characteristic suggests that it does not readily bind to soil particles, which can influence its potential for movement. The retardation factor for this compound, estimated from concentration profiles by inversely solving the convection-dispersion equation, was found to be 18.2 ± 1.3. uni.lu This value provides insight into how much slower this compound moves through the soil compared to water, indicating a degree of interaction with the soil matrix despite its low adsorption affinity. The water solubility of this compound is relatively high at 3.0 g/L at 20°C, which further contributes to its mobility within soil systems. wikipedia.orgherts.ac.uk
Leaching Potential of this compound and its Metabolites in Soil Profiles
The leaching potential of this compound is a significant environmental concern due to its mobility and persistence. Studies using lysimeters and field experiments have demonstrated the presence of this compound in drainage water. Annual average leachate concentrations of this compound were reported to be 3.3 µg/L in lysimeters and 0.7 µg/L in field settings. nih.gov This leaching was often attributed to preferential flow, a phenomenon where water and solutes move rapidly through macropores or cracks in the soil, bypassing the soil matrix. uni.lunih.gov In a 2.5-year lysimeter experiment, only 1.7% of the applied this compound was sampled in the drainage water at 1.2 meters depth, despite its appearance in the drainage water, suggesting that while leaching occurs, the bulk of the applied herbicide mass might not be transported through the entire soil matrix within that timeframe. uni.lu this compound also exhibits a long environmental persistence, with proposed environmental half-lives ranging from 162 to 2,059 days, indicating its slow degradation in soil and prolonged presence, which contributes to its leaching potential. wikipedia.orgherts.ac.ukuni.lunih.gov
Influence of Soil Hydrological Cycles on this compound Mobility
Soil hydrological cycles, particularly dry-wet cycles, significantly influence the mobility and remobilization of aged this compound residues in soil. A laboratory experiment investigating the impact of successive dry-wet cycles on the release of 14C-labeled this compound residues from soils aged for 9–17 years showed a marked increase in release. wikipedia.orgnih.govamericanelements.com
Table 1: Influence of Dry-Wet Cycles on 14C-Ethidimuron Release from Soil
| Soil Condition | Extracted 14C Activity (% of total residual 14C activity after 20 cycles) wikipedia.orgnih.govamericanelements.com |
| 20 Successive Dry-Wet Cycles | 44% |
| Constantly Moistened Soil | 15% |
The study revealed that 44% of the total residual 14C activity was extracted from this compound-treated soil after 20 successive dry-wet cycles, in contrast to only 15% from constantly moistened soils. wikipedia.orgnih.govamericanelements.com This increased release of residual pesticide 14C activity is strongly influenced by soil drying and rewetting. wikipedia.orgnih.gov Furthermore, the dissolved organic carbon (DOC) content in the aqueous liquids correlated with the measured 14C activity, indicating a potential association of DOC with the pesticide molecules. wikipedia.orgnih.gov This suggests that dry-wet cycles can promote the release of this compound by influencing the soil's organic matter dynamics and potentially enhancing its transport in the dissolved phase. vulcanchem.com
Ecological Impacts and Non Target Organism Responses to Ethidimuron
Methodologies for Ethidimuron Environmental Risk Assessment
Environmental Risk Assessment (ERA) is a critical, systematic process designed to identify, evaluate, and mitigate potential negative impacts on the environment from chemical compounds like this compound isms.onlineresearchgate.net. This process is integral to environmental management systems, ensuring proactive management of environmental aspects and promoting sustainability and compliance isms.online.
Core Principles and Steps of Environmental Risk Assessment
The fundamental principles underlying ERA involve a structured approach to understanding and managing environmental hazards. For chemicals, a widely accepted model for ERA includes several key steps:
Problem Formulation: Defining the scope and objectives of the assessment. europa.eu
Hazard Identification: Recognizing the inherent properties of this compound that can cause harm to the environment. This compound, for instance, is categorized as "Toxic to Wildlife" and "very toxic to aquatic life with long lasting effects" toxno.com.auaccustandard.comlgcstandards.comnih.gov.
Release Assessment: Determining how this compound is released into the environment.
Exposure Assessment: Evaluating the pathways and extent to which environmental compartments (e.g., soil, water) and non-target organisms are exposed to this compound. Soil organisms, for example, are exposed through contact and oral uptake apvma.gov.au.
Consequence Assessment: Predicting the severity of potential environmental harm resulting from exposure.
Risk Estimation: Quantifying the likelihood and magnitude of adverse effects. europa.eu
Risk Evaluation: A crucial step, particularly emphasized in European legislation, which involves interpreting the significance of the estimated risks and making decisions about their acceptability europa.eu.
Evaluating the significance of identified risks typically involves a dual assessment of potential impact (severity of harm) and likelihood (probability of occurrence), alongside consideration of regulatory requirements and stakeholder concerns isms.online.
Specific Methodologies and Tools
Various methodologies and tools are employed in environmental risk assessment to systematically analyze potential hazards and their consequences:
Failure Mode and Effects Analysis (FMEA): This technique is used to identify potential failures in processes and their environmental impacts, often applied in manufacturing isms.onlineresearchgate.net.
Hazard and Operability Study (HAZOP): Commonly applied in chemical plants, HAZOP analyzes potential hazards within operational processes isms.onlineresearchgate.net.
Bow-Tie Analysis: Utilized to visualize risk pathways and implement control measures, particularly in industries like oil and gas isms.online.
Other Techniques: Additional methods include the Leopold matrix, What-if analysis, Fault Tree Analysis (FTA), Event Tree Analysis (ETA), and Checklists researchgate.net. These techniques aid in anticipating environmental hazards and developing effective environmental management plans researchgate.net.
Considerations for this compound in Environmental Risk Assessment
Given this compound's specific environmental characteristics, particular considerations are vital for its risk assessment:
Persistence and Mobility: this compound exhibits low adsorption affinity to soils and a significantly higher environmental persistence compared to some other herbicides, with reported environmental half-lives ranging from 162 to 2,059 days. Its biodegradability is considerably lower than that of compounds like methabenzthiazuron (B33166) (MBT) researchgate.netnih.govscispace.com.
Remobilization in Soil: Studies have shown that dry-wet cycles in soil can lead to a significantly higher release of aged this compound residues. For instance, in laboratory experiments, 20 successive dry-wet cycles resulted in 44% of residual 14C activity (from labeled this compound) being extracted in water, compared to 16% in constantly moistened soils nih.govscispace.com. This phenomenon suggests that abiotic stresses like wet-dry cycles can remobilize environmentally aged pesticide fractions, making them more accessible for environmental transport or uptake nih.govscispace.com.
Toxicity to Non-Target Organisms: this compound is classified as very toxic to aquatic life toxno.com.auaccustandard.comlgcstandards.comnih.gov. Acute ecotoxicity data for temperate freshwater fish shows a 96-hour LC₅₀ of 44.0 mg/L for Anguilla japonica herts.ac.uk. While specific detailed data on other non-target organisms for this compound is limited in the provided information, herbicides in general are known to cause increased mortality and decreased longevity, reproduction, and predation in arthropod natural enemies mdpi.com. The assessment of acute and chronic risks to soil organisms is conducted using a tiered approach, often involving toxicity testing with the technical grade active constituent or, for specific tests like earthworm reproduction or soil micro-flora, with formulated products apvma.gov.au.
The environmental properties of this compound necessitate thorough assessment to understand its potential long-term ecological impacts.
Table 1: Environmental Properties of this compound
| Property | Value | Source |
| Water Solubility | 3.0 g/L at 20°C | researchgate.netnih.gov |
| Environmental Half-life in Soil | 162 to 2,059 days | researchgate.netnih.govscispace.com |
| Soil Adsorption Affinity | Low | researchgate.netnih.gov |
| Biodegradability | Much lower than MBT | researchgate.netnih.govscispace.com |
Table 2: Acute Ecotoxicity of this compound to Fish
| Organism Type | Test Duration | Endpoint | Value (mg/L) | Interpretation | Source |
| Temperate Freshwater Fish (Anguilla japonica) | 96 hours | LC₅₀ | 44.0 | Moderate Toxicity | herts.ac.uk |
Evolution and Mechanisms of Herbicide Resistance to Ethidimuron
Genetic and Biochemical Bases of Ethidimuron Resistance in Weeds
Weeds develop resistance to herbicides through various mechanisms, which are categorized into target-site and non-target-site resistance. uni.lubmrb.io
Target-site resistance (TSR) occurs when the herbicide can no longer bind effectively to its intended molecular target within the plant. bmrb.io For this compound, which inhibits photosynthesis at Photosystem II (PSII), TSR typically involves structural modifications to the D1 protein of PSII, the herbicide's binding site. nih.govthegoodscentscompany.commade-in-china.com
The primary mechanism for TSR to PSII inhibitors is often a point mutation in the psbA gene, which encodes the D1 protein. thegoodscentscompany.commade-in-china.com These mutations alter the shape of the binding site, reducing the herbicide's affinity for it. thegoodscentscompany.com Several specific amino acid substitutions in the D1 protein have been identified that confer resistance to PSII-inhibiting herbicides, including:
Ser-264 to Threonine substitution: This mutation, observed in Portulaca oleacea, provides resistance to phenylurea herbicides like linuron (B1675549) and symmetrical triazines. thegoodscentscompany.com
Val-219 to Isoleucine substitution: This change in Poa annua has been linked to resistance to phenylurea herbicides such as diuron (B1670789) and metribuzin. thegoodscentscompany.com
Other reported point mutations in the psbA gene that can confer resistance to certain PSII-inhibiting herbicides include those at positions Ala-251, Phe-255, Asn-266, and Phe-274. made-in-china.com
A notable characteristic of target-site resistance to PSII inhibitors is its maternal inheritance, as the underlying mutations are encoded by chloroplast DNA. thegoodscentscompany.commade-in-china.com Beyond structural changes, TSR can also manifest as an increase in the expression of the target protein or an increase in the copy number of the gene containing the target site, effectively overwhelming the herbicide's inhibitory action. uni.lu
Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal concentration of the herbicide from reaching its target site. uni.lubmrb.io Unlike TSR, NTSR is often more complex, quantitative, and typically involves multiple genes. bmrb.iomade-in-china.com
Enhanced herbicide detoxification through metabolism is one of the most significant and concerning forms of NTSR. uni.lubmrb.io Weeds can develop the ability to degrade or solubilize herbicides, thereby inactivating them before they can exert their toxic effects. made-in-china.com This enhanced metabolism is often mediated by specific enzyme families, including:
Cytochrome P450 monooxygenases (P450s): These enzymes are highly versatile and play a crucial role in the oxidative metabolism of a wide range of xenobiotics, including herbicides. made-in-china.com
Glutathione S-transferases (GSTs): GSTs are involved in conjugating herbicides or their metabolites with glutathione, rendering them less toxic and more easily compartmentalized or excreted. made-in-china.com For instance, GSTs have been implicated in resistance to atrazine. made-in-china.com
UDP-glycosyltransferases (UGTs): These enzymes catalyze the glycosylation of herbicides, further increasing their water solubility and facilitating their detoxification and sequestration. made-in-china.com
Another category of non-target-site resistance mechanisms involves alterations in the plant's ability to absorb or transport this compound. uni.luuni.lu This can include:
Reduced herbicide uptake: The plant may develop mechanisms to limit the absorption of this compound from the soil or through its foliage. uni.lu
Reduced translocation: Once absorbed, the herbicide may be sequestered or immobilized in specific plant tissues, preventing it from reaching the PSII target site in sufficient concentrations to cause damage. uni.luuni.lu
Non-Target-Site Resistance to this compound
Population Genetics and Evolutionary Drivers of this compound Resistance
The evolution of herbicide resistance is fundamentally an ecological and genetic process driven by selection pressure. The repeated use of this compound, or other herbicides with the same mode of action, acts as a strong selective force, favoring individuals within the weed population that possess resistance traits. uni.luctdbase.org
Resistance alleles, which confer the ability to survive herbicide application, can arise through two primary genetic mechanisms:
De Novo Mutations: These are new mutations that occur spontaneously in the DNA of individual plants. If such a mutation confers resistance to this compound and the plant is exposed to the herbicide, this newly resistant individual will survive and reproduce, passing the resistance allele to its progeny. uni.lu
Standing Variation: This refers to the pre-existence of genetic diversity within a weed population, where some individuals already possess alleles that confer a degree of resistance, even before the herbicide is introduced. uni.lu These resistant individuals are often present at very low frequencies in the initial population. uni.lu When this compound is applied, these pre-existing resistant individuals are preferentially selected. They survive, reproduce, and their proportion in the population rapidly increases, leading to the observed resistance. uni.luuni.lu The rapid development of resistance in some weed populations suggests that standing genetic variation often plays a significant role in the initial stages of resistance evolution.
The rate at which resistance evolves is influenced by the initial frequency of these resistance-conferring genes within the weed population. uni.lu
Gene Flow and Dispersal of this compound Resistance Traits
The evolution and spread of herbicide resistance, including to compounds like this compound, are significantly influenced by gene flow and the dispersal of resistance traits within weed populations. Resistance genes can spread through various natural and human-assisted mechanisms.
Natural Dispersal:
Seed Movement: Weed seeds carrying resistance genes are a primary route for the long-distance dispersal of herbicide resistance. uada.edu These seeds can be spread by natural agents such as wind and water, including floodwater, which can move a wide range of weed seeds over considerable distances. uada.edudpird.wa.gov.au
Pollen-Driven Gene Flow: Pollen from resistant plants can transfer resistance genes to susceptible plants through outcrossing. uada.eduunl.edu This mechanism can lead to the rapid dissemination of resistance traits, even over significant distances. For instance, studies have shown that herbicide-resistant genes can flow to susceptible weeds residing many meters away via pollen. unl.edu The level and distance of such transfer depend on the weed species and environmental conditions, with highly outcrossing species like pigweeds exhibiting greater spread compared to self-pollinating species like barnyardgrass. uada.edu
Human-Assisted Dispersal:
Contaminated Materials: Human activities play a critical role in the spread of resistance. Herbicide resistance can be introduced into previously unaffected fields through contaminated crop seeds, fodder, or on/in animals. uada.edudpird.wa.gov.au
Agricultural Machinery: Farm machinery, if not thoroughly cleaned, can transport weed seeds carrying resistance genes from one field or farm to another, contributing to the regional and even national spread of resistance. uada.educornell.edu
Irrigation/Rainwater: Weed seeds that float easily can be carried long distances through running water from irrigation or rainfall, spreading resistance within a field or to nearby fields depending on drainage structures. uada.edu
The widespread dispersal of resistance alleles can increase the risk of resistance developing in distant populations, and high levels of gene flow can accelerate the development of resistance within a local region. nih.gov
Predictive Models for this compound Resistance Evolution
Predictive models are indispensable tools for understanding and forecasting the evolution of herbicide resistance, including for this compound, enabling proactive management strategies. These models aim to provide informed predictions about how herbicide resistance might develop under different agricultural scenarios. irac-online.org
Types and Components of Models:
Mathematical and Simulation Models: Researchers construct mathematical models to describe and mimic the complex systems involved in resistance evolution. irac-online.org Computer simulation modeling is crucial for integrating understanding of how various factors interact to affect the evolutionary and population dynamics of herbicide resistance. uba.ar
Mechanistic Models (MMs): These models combine population dynamics and genetics to predict the emergence of resistance. frontiersin.org
Artificial Intelligence (AI) Methods: Recently, AI methods, such as random forest classifiers, have been employed to evaluate the risk of resistance evolution, offering high accuracy in predictions. frontiersin.org
Key Factors: Predictive models incorporate various parameters related to:
Pest Biology: This includes aspects like weed fitness (in the presence and absence of herbicide), mating system, and initial frequency of resistance alleles. irac-online.orgresearchgate.net
Pesticide Dynamics: Factors such as herbicide application rates and frequency are considered. irac-online.orguba.ar
Environmental Conditions: Weather and landscape parameters (e.g., proportion of crop fields, nature of other areas) influence resistance development. irac-online.org
Genetics: Gene mutation, inheritance patterns, and gene flow are critical genetic factors. researchgate.net
Applicator Behavior: Farmer decisions and management practices also feed into these models. irac-online.orgmdpi.com
Application and Limitations: While models cannot perfectly replicate real-life situations due to numerous interacting factors and chance events, they serve as valuable approximations. irac-online.org They help in identifying patterns of resistance emergence and predicting the likelihood of resistance development, thereby enabling targeted intervention strategies. biorxiv.org For instance, predictive models have been developed using data related to this compound, demonstrating their applicability in forecasting resistance for specific compounds. researchgate.net Continued advancements in model development, including individual-based and spatially explicit modeling approaches, are essential for integrating current knowledge to better understand, predict, and ultimately manage herbicide resistance. uba.ar
Academic Strategies for Sustainable this compound Use and Resistance Management
Academic research and institutions play a pivotal role in developing and promoting strategies for the sustainable use of herbicides like this compound and for managing resistance effectively. The overarching approach is Integrated Weed Management (IWM). agronomyjournals.comcrop.zonegrowiwm.org
Integrated Weed Management (IWM): IWM is a comprehensive and evolving approach that combines multiple control tactics to reduce reliance on herbicides alone and mitigate the development and spread of herbicide resistance. agronomyjournals.comcrop.zonegrowiwm.orgmdpi.com This multi-pronged approach aims for long-term success in weed control. growiwm.org
Key Academic Strategies within IWM:
Herbicide Diversification:
Herbicide Rotation: Alternating herbicides with different modes of action (MoA) is a fundamental strategy to delay resistance development. crop.zonemdpi.comawsjournal.orgirac-online.org This ensures that weeds are not continuously exposed to the same selection pressure.
Herbicide Mixtures: Applying tank mixes that include herbicides with different MoAs can target resistant weeds that are not resistant to all components of the mixture, thereby reducing the likelihood of resistance evolution. cornell.eduawsjournal.orgnih.govnih.gov
Cultural Practices: These practices create field conditions less favorable for weed development and can include:
Crop Rotation: Varying crops over time disrupts weed life cycles and allows for the use of diverse weed control methods. crop.zonegrowiwm.orgeos.com
Cover Cropping: Using non-cash crops to cover the soil can suppress weed growth. growiwm.orgeos.com
Optimized Planting: Selecting high-adaptive and competitive crop species, using large seeds, and adjusting row spacing or shallow seeding can enhance crop competitiveness against weeds. eos.com
Field Fallowing: Periodically leaving fields uncultivated can help reduce weed populations. eos.com
Mechanical and Physical Methods: These involve physical disruption or destruction of weeds:
Tillage: Plowing and tilling can destroy existing weeds and bury seeds. growiwm.orgeos.com
Hand-pulling and Mowing: Manual removal or cutting of weeds can prevent seed production. growiwm.orgeos.com
Harvest Weed Seed Control: Techniques that destroy or remove weed seeds at harvest reduce the weed seed bank. growiwm.orgeos.com
Robotic Weeding: Emerging technologies like robotic weeding machines offer precise physical control. growiwm.orgeos.com
Biological Control: Utilizing natural enemies such as insects, mites, or plant pathogens (mycoherbicides) can help reduce weed populations to acceptable levels, serving as a long-term, economical, and environmentally sound method. nsw.gov.aumtweed.org
Preventive Measures: Preventing the introduction and establishment of resistant weeds is crucial:
Clean Seed Use: Planting certified, weed-free seeds minimizes the introduction of problematic weeds. uada.edueos.com
Equipment Hygiene: Thoroughly cleaning farm equipment after working in infested fields prevents the spread of weed seeds. uada.educornell.edugrowiwm.org
Monitoring and Scouting: Timely scouting helps in early detection of weed infestations and resistance development. growiwm.org
Academic and Collaborative Efforts: Academic institutions contribute by conducting research to understand herbicide resistance mechanisms and develop new control methods. agronomyjournals.comirac-online.org They also play a vital role in educating farmers and stakeholders on best management practices and the importance of IWM. agronomyjournals.commtweed.orgeua.euuniversityofgalway.ieadvance-he.ac.ukmdpi.comresearchgate.net Collaborative efforts among farmers, researchers, policymakers, and industry leaders are critical for the successful implementation of sustainable weed management practices and ensuring long-term agricultural productivity. agronomyjournals.comirac-online.org
Advanced Analytical Methodologies for Ethidimuron Detection and Quantification
Chromatographic Separations for Ethidimuron and its Metabolites
Chromatographic techniques are foundational for separating this compound from complex sample matrices and its various metabolites, which often possess different physicochemical properties. This separation is a critical prerequisite for accurate quantification and characterization.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound and its metabolites, particularly due to its suitability for thermally unstable or polar compounds that are not amenable to gas chromatography wikidata.orgnih.govnih.gov. A common approach involves reverse-phase liquid chromatography with ultraviolet (UV) detection. For instance, a method for quantifying this compound and its main soil derivatives utilized reverse-phase liquid chromatography with UV detection at 282 nm wikidata.orgnih.govnih.gov.
Typical HPLC conditions for this compound analysis often involve a C18 Purosphere column (250 mm × 4 mm i.d.) operated at 30 °C with a flow rate of 0.8 mL min⁻¹. The mobile phase often consists of a gradient elution system, such as phosphoric acid aqueous solution (pH 2.2) and acetonitrile (B52724) wikidata.orgnih.govnih.gov. This method has demonstrated linearity in the 0.5-50 mg L⁻¹ concentration range, with recovery values close to 100% for spiked soil samples wikidata.orgnih.govnih.gov. Limits of detection (LOD) for this compound in dry soil ranged between 2 and 3 µg kg⁻¹, and limits of quantification (LOQ) between 8 and 10 µg kg⁻¹ wikidata.orgnih.govnih.gov.
The use of radio-HPLC has also been instrumental in identifying this compound and its metabolites in soil extracts. While specific metabolite standards may not always be available, radio-HPLC can reveal the presence of parent compounds and unidentified metabolites, such as A-ETD, a major this compound metabolite in soils nih.gov.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Value | Source |
| Column | C18 Purosphere (250 mm × 4 mm i.d.) | wikidata.orgnih.govnih.gov |
| Column Temperature | 30 °C | wikidata.orgnih.govnih.gov |
| Flow Rate | 0.8 mL min⁻¹ | wikidata.orgnih.govnih.gov |
| Mobile Phase | Gradient: Phosphoric acid (pH 2.2) & Acetonitrile | wikidata.orgnih.govnih.gov |
| Detection | UV detection at 282 nm | wikidata.orgnih.govnih.gov |
| Linearity Range | 0.5-50 mg L⁻¹ | wikidata.orgnih.govnih.gov |
| LOD (dry soil) | 2-3 µg kg⁻¹ | wikidata.orgnih.govnih.gov |
| LOQ (dry soil) | 8-10 µg kg⁻¹ | wikidata.orgnih.govnih.gov |
| Recovery (spiked soil) | ~100% | wikidata.orgnih.govnih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed and resolution compared to conventional HPLC, making it highly advantageous for multi-residue pesticide analysis, including this compound. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides unmatched sensitivity and selectivity for detecting hundreds of compounds in a single analysis herts.ac.uk.
UPLC-MS/MS methods for this compound often utilize a ZORBAX SB-C18 chromatographic column with gradient elution. Mobile phases typically include aqueous solutions with modifiers like ammonium (B1175870) acetate (B1210297) and formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B). This setup allows for rapid detection of pesticide residues, with run times as short as 10 minutes for screening over 400 pesticides.
For this compound, specific multiple reaction monitoring (MRM) transitions are used for detection and quantification. For example, common transitions for this compound include a precursor ion of m/z 265 and product ions of m/z 208 and m/z 114 herts.ac.uk. Limits of quantification (LOQ) for pesticides, including this compound, in UPLC-MS/MS systems can be as low as 6 ng/mL or 0.6 ng/g of sample, with recoveries often in the range of 70-120%.
Table 2: Representative UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Source |
| Column | ZORBAX SB-C18 | |
| Mobile Phase A | 5 mmol/L ammonium acetate in 0.1% formic acid aqueous solution | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.5 mL/min (typical for LC-MS/MS) | herts.ac.uk |
| Detection | Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), Tandem Quadrupole MS (MS/MS) | |
| Precursor Ion (m/z) | 265.0424, 265 herts.ac.uk | herts.ac.uk |
| Product Ions (m/z) | 208, 114 herts.ac.uk | herts.ac.uk |
| LOQ (sample) | As low as 0.6 ng/g (for pesticides in general) | |
| Recovery | 76-106% (for pesticides in general) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a valuable technique for the analysis of certain pesticides, but its direct application to urea (B33335) herbicides like this compound can be challenging due to their thermal instability nih.gov. Many urea herbicides are found to be thermally unstable on passage through a GC column in their standard, underivatized form nih.gov.
To overcome this limitation, derivatization strategies are often employed. For instance, methylation using iodomethane (B122720) and a strong base can render these compounds stable at elevated temperatures, allowing for their determination by GC nih.gov. GC coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is then used for detection and structural elucidation of the derivatized compounds, with each derivatized compound yielding a different product with a unique retention time nih.gov. GC-MS/MS provides high sensitivity and selectivity, enabling the detection of pesticides at low levels.
Specialized Chromatographic Column Chemistries for this compound Analysis
The selection of chromatographic column chemistry is critical for achieving optimal separation and detection of this compound and its metabolites. For reverse-phase HPLC and UPLC, C18 columns are commonly used due to their versatility and effectiveness in separating a wide range of organic compounds, including this compound wikidata.orgnih.govnih.gov. The C18 Purosphere column, for example, has been specifically cited for this compound analysis wikidata.orgnih.govnih.gov.
While specific "specialized" columns exclusively for this compound are not widely documented, the principles of column chemistry for pesticide analysis suggest that columns designed for improved retention of polar molecules (e.g., HILIC columns for polar metabolites) or those offering enhanced stereoselectivity or π-π interactions for structural isomers could be relevant depending on the specific analytical challenge. However, for routine analysis of this compound, standard C18 reversed-phase columns remain a primary choice.
Mass Spectrometric Detection and Characterization of this compound
Mass spectrometry (MS) is an indispensable tool in the detection, identification, and characterization of this compound and its metabolites, offering high specificity and sensitivity herts.ac.ukthermofisher.com. The coupling of chromatographic techniques with MS significantly enhances the analytical power for pesticide residue analysis herts.ac.uk.
Single Mass Spectrometry (MS) Techniques
Single mass spectrometry (MS) techniques, such as those used in LC-MS or GC-MS, provide valuable information about the molecular weight and fragmentation patterns of this compound. While tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity, single MS can still be effective for screening and identification, particularly when combined with efficient chromatographic separation nih.gov.
In LC-MS, the mass spectra primarily reflect the pseudomolecular ion resulting from protonation ([M+H]⁺) or deprotonation ([M-H]⁻) of the molecule nih.gov. For this compound, the precursor ion m/z 265.0424 ([M+H]⁺) has been observed. GC-MS analysis of this compound has shown a top peak at m/z 115, with other significant peaks at m/z 207. The characterization of a major this compound metabolite in soil was confirmed by mass spectroscopy fragmentation, yielding a parent ion at m/e 207 nih.gov.
While single MS provides identification potential based on mass-to-charge ratios, its selectivity can be limited in complex matrices compared to tandem MS, especially when dealing with co-eluting compounds or isobaric interferences. However, for initial screening and when coupled with robust sample preparation, single MS can still contribute to the analytical workflow for this compound.
Table 3: Mass Spectrometric Data for this compound
| Technique | Precursor Ion (m/z) | Other Significant Ions (m/z) | Comments | Source |
| LC-MS | 265.0424 ([M+H]⁺) | - | Pseudomolecular ion | |
| GC-MS | - | 115 (top peak), 207 | Fragmentation pattern | |
| MS-MS | 265.0424 ([M+H]⁺) | 207.9 (top peak), 114, 131 | Collision Energy: IT/ion trap, MS2 spectrum type | |
| Metabolite MS | 207 | - | Parent ion of a major soil metabolite | nih.gov |
Method Validation and Quality Assurance in this compound Analysis
The accurate and reliable detection and quantification of this compound, a herbicide, necessitate robust analytical methodologies supported by rigorous method validation and comprehensive quality assurance protocols. These processes ensure that analytical results are dependable, meet regulatory standards, and provide a true representation of the compound's presence in various matrices, particularly environmental samples like soil.
Method Validation
Method validation is a critical step in analytical chemistry, establishing the performance characteristics of an analytical procedure. For this compound analysis, key validation parameters include linearity, recovery, and limits of detection (LOD) and quantification (LOQ).
Linearity: The linearity of a method demonstrates its ability to elicit results that are directly proportional to the concentration of the analyte within a specified range. In studies involving the quantification of this compound in soil, calibration curves have consistently shown linearity over relevant concentration ranges. For instance, methods employing reverse-phase liquid chromatography with UV detection (RPLC-UV) after fluidized-bed extraction (FBE) demonstrated linearity in the 0.5-50 mg L⁻¹ concentration range of the extract researchgate.netacs.orgnih.gov. When utilizing liquid chromatography tandem-mass spectrometry (LC-MS/MS), good linearity (R² > 0.99) was observed across a broader range of 10-1000 μg L⁻¹ researchgate.net.
Recovery: Recovery experiments assess the efficiency of the analytical method in extracting and detecting the analyte from a given matrix. High recovery rates indicate minimal loss of the analyte during sample preparation and analysis. For this compound, recovery values determined from spiked soil samples using FBE-RPLC-UV were reported to be close to 100% researchgate.netacs.orgnih.gov. Another approach involving microwave-assisted solvent extraction (MASE) followed by RPLC-UV yielded recoveries between 70% and 100%, with relative standard deviations (RSDs) ranging from 1% to 10% for spiked soil samples at levels between 20 and 1000 μg/kg researchgate.net. LC-MS/MS methods achieved average recoveries for this compound ranging from 76.2% to 107.9%, accompanied by RSDs between 2.1% and 5.8% researchgate.net. A crucial aspect of method validation for environmental contaminants like this compound is the analysis of samples containing aged residues, in addition to freshly spiked samples, to ensure the method's applicability to real-world scenarios where residues may undergo environmental transformation or binding researchgate.netacs.orgnih.gov.
Limits of Detection (LOD) and Quantification (LOQ): The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration at which the analyte can be accurately and precisely quantified. For this compound in dry soil, methods utilizing FBE-RPLC-UV reported LODs between 2 and 3 μg kg⁻¹ and LOQs between 8 and 10 μg kg⁻¹ researchgate.netacs.orgnih.gov. A MASE-RPLC-UV procedure was capable of determining analytes in soils down to a level of at least 5 μg/kg researchgate.net.
Table 1 summarizes the validation parameters for various analytical methods used for this compound detection and quantification in soil.
Table 1: this compound Analytical Method Validation Parameters in Soil
| Method | Extraction/Cleanup | Detection | Linearity Range | Recovery (%) | RSD (%) | LOD (μg kg⁻¹ dry soil) | LOQ (μg kg⁻¹ dry soil) |
| FBE-RPLC-UV | Fluidized-bed extraction (FBE), Silica SPE cartridge | UV (282 nm) | 0.5-50 mg L⁻¹ (extract) | ~100 researchgate.netacs.orgnih.gov | Not specified researchgate.netacs.orgnih.gov | 2-3 researchgate.netacs.orgnih.gov | 8-10 researchgate.netacs.orgnih.gov |
| MASE-RPLC-UV | Microwave-assisted solvent extraction (MASE) | UV (226 nm) | Not specified | 70-100 researchgate.net | 1-10 researchgate.net | ≤5 researchgate.net | ≤5 researchgate.net |
| LC-MS/MS | Single phase extraction (acetonitrile), Liquid-liquid partitioning (NaCl) | ESI positive mode | 10-1000 μg L⁻¹ researchgate.net | 76.2-107.9 researchgate.net | 2.1-5.8 researchgate.net | Not specified | Not specified |
Quality Assurance (QA) and Quality Control (QC)
Quality assurance and quality control are integral to ensuring the ongoing reliability and validity of this compound analysis. QA encompasses all planned and systematic activities necessary to provide confidence that a product or service will satisfy given quality requirements, while QC involves the operational techniques and activities used to fulfill those requirements ghsupplychain.orgiges.or.jp.
Accreditation: Laboratories performing official control of pesticide residues, including this compound, in food and feed are often required to be accredited to international standards such as ISO/IEC 17025 eurl-pesticides.eueurl-pesticides.eu. This accreditation signifies the technical competence of the laboratory and the reliability of its analytical results.
Reference Materials: The use of high-purity this compound reference materials is fundamental for accurate residue analysis hpc-standards.comlgcstandards.com. These materials are indispensable for calibrating instruments, validating new methods, and performing routine quality control checks, thereby ensuring compliance with established regulatory limits hpc-standards.com.
Sample Handling: Proper handling of samples, including adherence to specified storage conditions and timely analysis, is crucial to minimize potential loss or degradation of the analyte, especially for compounds that may be labile or volatile eurl-pesticides.eu.
Emerging Research Frontiers in Ethidimuron Studies
Systems Biology and Omics Approaches for Ethidimuron Interactions
Systems biology, which integrates diverse datasets to model and understand complex biological systems, is a burgeoning field in this compound research. nih.gov This approach, combined with "omics" technologies, offers a holistic view of the molecular and cellular responses to this compound exposure. Omics platforms like genomics, transcriptomics, proteomics, and metabolomics are instrumental in elucidating the mechanisms of herbicide action and resistance. usda.govnih.gov
Transcriptomics: This technology analyzes the complete set of RNA transcripts in an organism, providing insights into gene expression patterns in response to this compound. It can help identify genes that are up- or down-regulated, pointing to specific biological pathways involved in the compound's metabolism, detoxification, or the stress response it induces. nih.gov
Proteomics: By studying the entire complement of proteins, proteomics can identify the specific enzymes and other proteins that are directly involved in the binding, transport, or degradation of this compound. researchgate.net
Metabolomics: This approach focuses on the complete set of small-molecule metabolites within a cell or organism. It can reveal the metabolic fingerprint of this compound exposure, identifying the breakdown products (metabolites) of the herbicide and other changes in the organism's metabolic state. nih.gov
A key application of these approaches is in understanding microbial degradation. For instance, genome-scale metabolic models can be constructed for microorganisms capable of breaking down herbicides. nih.gov While research on this compound is emerging, studies on similar phenylurea herbicides, like linuron (B1675549), have demonstrated the power of this approach. Researchers have used metabolic models of bacteria such as Variovorax sp. to simulate and predict conditions that enhance biodegradation, identifying specific supplementary nutrients (like glutamine and asparagine) that can accelerate the process. nih.gov This predictive biology can guide the development of bioremediation strategies without the need for genetic manipulation. nih.gov
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Objective | Potential Findings for this compound |
|---|---|---|
| Transcriptomics | Analyze gene expression changes in response to this compound. | Identification of genes encoding detoxification enzymes (e.g., cytochrome P450s, GSTs) and stress-response pathways. usda.govnih.gov |
| Proteomics | Identify proteins involved in this compound interaction and breakdown. | Discovery of specific hydrolase or oxygenase enzymes responsible for initiating this compound degradation. researchgate.net |
| Metabolomics | Profile changes in small-molecule metabolites and identify degradation products. | Elucidation of the complete degradation pathway of this compound and identification of biomarkers for exposure. nih.gov |
Computational Modeling and Predictive Analytics for this compound Environmental Fate
Computational models are indispensable tools for predicting the environmental fate of chemicals like this compound. researchgate.net These models integrate data on a chemical's properties with environmental parameters to simulate its movement, persistence, and transformation in soil, water, and air. researchgate.netnih.govrsc.org The goal is to forecast potential environmental concentrations and assess risks without extensive and costly long-term field studies. nih.gov
Various established regulatory models are used to predict the environmental concentration of agrochemicals in surface water and groundwater. stone-env.com These include models like the Pesticide Root Zone Model (PRZM), Pesticide Water Calculator (PWC), and TOXSWA (TOXic substances in Surface Waters). stone-env.comfraunhofer.de Such models are crucial for regulatory risk assessments in the US, Canada, and the European Union. stone-env.com
Predictive analytics and advanced statistical methods, such as Bayesian inference, are being applied to improve the reliability of these models. nih.gov A significant challenge in environmental fate modeling is the high variability of experimental data, particularly for biodegradation half-lives, which can span orders of magnitude depending on environmental conditions. nih.gov Bayesian approaches can characterize the distribution of reported half-lives, estimating the mean, variability, and uncertainty from disparate data sources. This provides a more robust dataset for training machine learning models and for regulatory hazard assessments. nih.gov
Forced degradation pathway prediction software, which uses an expert, knowledge-based system, can also be applied. lhasalimited.org By assessing a chemical's structure against various environmental conditions (e.g., pH, light, temperature), these programs can predict potential degradation products, helping to identify metabolites that may need to be monitored in environmental studies. lhasalimited.org
Table 2: Selected Environmental Fate Models Applicable to this compound
| Model Name | Environment | Primary Function |
|---|---|---|
| PRZM (Pesticide Root Zone Model) | Soil/Groundwater | Simulates pesticide transport and transformation in the crop root zone. stone-env.comfraunhofer.de |
| FOCUS PELMO/PEARL/MACRO | Groundwater | Standardized models in the EU for predicting leaching to groundwater. fraunhofer.de |
| TOXSWA (TOXic substances in Surface Waters) | Surface Water | Simulates the fate and transport of pesticides in surface water bodies. stone-env.comfraunhofer.de |
| PWC (Pesticide Water Calculator) | Surface Water | EPA model that estimates pesticide concentrations in water bodies from runoff and spray drift. stone-env.com |
Innovative Methodologies for Mitigating Environmental this compound Impacts
Research into mitigating the environmental presence of this compound focuses on innovative remediation technologies that are efficient and environmentally friendly. cluin.org These methods often leverage biological processes to degrade or sequester the herbicide.
Bioremediation: This strategy uses microorganisms to break down contaminants. cluin.org The process can involve bioaugmentation , where specific, highly efficient degrading microbes are introduced to a contaminated site, or biostimulation , which involves adding nutrients or other substances to encourage the growth and activity of indigenous degrading microorganisms. nih.gov Studies on other herbicides have successfully isolated bacterial strains, such as Rhodococcus sp. and Enterobacter ludwigii, that can use the herbicide as a source of energy or nutrients, breaking it down into less harmful compounds. nih.govnih.gov Similar approaches could identify and utilize microbes effective against this compound.
Phytoremediation: This technique employs plants to clean up contaminated environments. mdpi.com Plants can remove contaminants from soil and water through several mechanisms:
Phytoextraction: Plants absorb and accumulate contaminants in their tissues, which can then be harvested and removed.
Phytodegradation: Plants and their associated microbes break down contaminants within the plant or in the surrounding root zone (rhizosphere). cluin.org
Phytostabilization: Plants immobilize contaminants in the soil, reducing their bioavailability and preventing them from leaching into groundwater or spreading.
Green Remediation Technologies: Emerging strategies focus on sustainable and low-impact cleanup. The use of biochar, a charcoal-like substance produced from biomass, is a promising approach. munirem.com Biochar can be engineered to adsorb pesticides from soil and water, and it can also enhance microbial activity, thereby promoting bioremediation. munirem.com Combining biochar with bioremediation or phytoremediation can create a synergistic effect, leading to more effective and robust environmental cleanup solutions. munirem.com Other technologies being explored include the use of constructed wetlands and permeable reactive barriers that can treat contaminated water as it flows through them. itrcweb.org
Table 3: Innovative Remediation Strategies for this compound
| Technology | Description | Mechanism of Action |
|---|---|---|
| Bioremediation | Utilizes microorganisms to degrade this compound in soil and water. cluin.org | Microbial enzymes break down the herbicide molecule into simpler, non-toxic compounds. nih.gov |
| Phytoremediation | Uses plants to extract, degrade, or stabilize this compound. mdpi.com | Plant uptake and accumulation (phytoextraction) or breakdown by plant enzymes and rhizosphere microbes (phytodegradation). cluin.org |
| Biochar Amendment | Application of biochar to contaminated soil or water. munirem.com | High surface area of biochar adsorbs this compound, while also enhancing microbial habitats for improved bioremediation. munirem.com |
| Constructed Wetlands | Engineered systems that mimic natural wetlands to treat contaminated water. itrcweb.org | A combination of physical filtration, chemical precipitation/adsorption, and biological degradation by plants and microbes. |
Q & A
Q. Q1. What validated analytical methods are recommended for quantifying Ethidimuron in environmental matrices (e.g., soil, water)?
To quantify this compound, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for sensitivity and specificity. Validate the method by assessing recovery rates (spiked samples), limits of detection (LOD), and quantification (LOQ) across matrices. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. For soil samples, optimize extraction protocols using solvents like acetonitrile/water mixtures, and account for soil organic matter content, which may influence recovery .
Q. Q2. How can researchers design experiments to assess this compound’s degradation pathways under varying environmental conditions?
Adopt a factorial design to test variables such as pH, temperature, and microbial activity. Use isotopically labeled this compound (e.g., -labeled) to track degradation products via liquid scintillation counting and tandem MS. Include sterile controls to distinguish biotic vs. abiotic degradation. Replicate experiments across soil types (e.g., sandy vs. clay) to evaluate matrix-dependent kinetics. Report degradation half-lives () using first-order kinetic models and validate with ANOVA to confirm statistical significance .
Intermediate Research Questions
Q. Q3. What statistical approaches are suitable for resolving contradictory data on this compound’s adsorption-desorption behavior in soils?
Contradictions often arise from variability in soil organic carbon (SOC) and clay content. Apply multivariate regression to isolate key factors (e.g., SOC%, pH) influencing adsorption coefficients (). Use Freundlich isotherms to model non-linear adsorption and compare with bromide tracer studies to distinguish solute mobility differences. For meta-analyses, employ random-effects models to account for heterogeneity across studies, and calculate statistics to quantify inconsistency .
Q. Q4. How should researchers address discrepancies in this compound’s ecotoxicological impacts across species and trophic levels?
Conduct dose-response assays using standardized test organisms (e.g., Daphnia magna, Lemna minor) under controlled OECD guidelines. Apply species sensitivity distribution (SSD) models to estimate hazardous concentrations (HC₅). For conflicting results, perform sensitivity analyses to identify experimental variables (e.g., exposure duration, metabolite toxicity) driving discrepancies. Cross-validate findings with transcriptomic or metabolomic data to link physiological effects to molecular pathways .
Advanced Research Questions
Q. Q5. What integrative methodologies can reconcile this compound’s observed field mobility with laboratory-derived predictive models?
Combine lysimeter studies (field-scale) with process-based models like PEARL or PELMO. Calibrate models using high-resolution climate data and soil-specific sorption/decay parameters. Validate predictions against long-term monitoring data, and apply Bayesian inference to quantify parameter uncertainty. Discrepancies often stem from unaccounted macropore flow or temporal microbial community shifts; address these via X-ray tomography for soil structure analysis and metagenomic profiling of degradation genes .
Q. Q6. How can multi-omics approaches elucidate this compound’s sublethal effects on non-target organisms?
Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify dysregulated pathways (e.g., oxidative stress, endocrine disruption) in model organisms. Use weighted gene co-expression network analysis (WGCNA) to cluster genes/metabolites linked to exposure concentrations. Validate mechanistic hypotheses via CRISPR-based gene knockout or inhibitor assays. Ensure reproducibility by depositing raw data in public repositories (e.g., NCBI SRA, MetaboLights) with FAIR-compliant metadata .
Q. Q7. What experimental frameworks are effective for studying this compound’s long-term soil residual impacts in agroecosystems?
Implement rotational crop studies over multiple growing seasons, measuring residue accumulation via accelerated solvent extraction (ASE) and GC-MS. Assess soil microbiome shifts using 16S rRNA amplicon sequencing and network analysis to identify keystone taxa linked to degradation. For risk modeling, apply probabilistic approaches like Monte Carlo simulations to forecast residue persistence under climate change scenarios (e.g., increased rainfall variability) .
Methodological Considerations
- Data Contradictions : Use triangulation (e.g., combining lab, field, and modeling data) to identify confounding variables. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental replication protocols and supplementary data submission .
- Advanced Analytics : Leverage open-source tools (e.g., R packages
nlme,metafor) for non-linear modeling and meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
